

Fura-PE3: An In-Depth Technical Guide to the Mechanism of Calcium Binding

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations. As a derivative of the widely-used Fura-2, **Fura-PE3** retains the advantageous spectral properties of its predecessor while incorporating a key structural modification that significantly reduces dye leakage from the cell. This enhanced intracellular retention makes **Fura-PE3** a more stable and reliable probe for long-term calcium imaging studies, crucial for understanding complex cellular signaling pathways in various physiological and pathological contexts. This guide provides a comprehensive overview of the core mechanism of calcium binding by **Fura-PE3**, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Core Mechanism of Calcium Binding

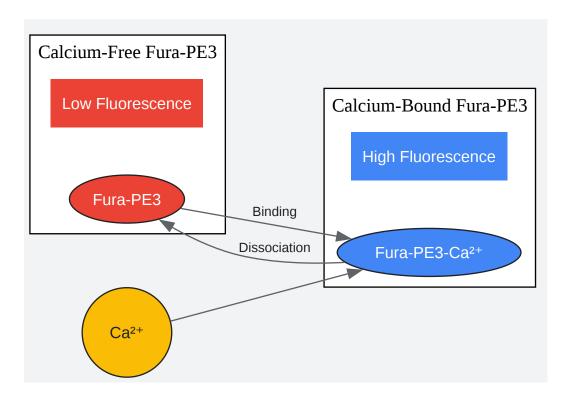
The calcium sensing ability of **Fura-PE3** is conferred by its core structure, which is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator. This BAPTA moiety forms a cage-like structure with a high affinity and selectivity for calcium ions.

Upon binding with a calcium ion, the BAPTA core of the **Fura-PE3** molecule undergoes a significant conformational change. In its calcium-free (unbound) state, the electron-donating nitrogen atoms of the BAPTA structure are positioned in a way that allows for photoinduced



electron transfer (PET) to the fluorophore, which quenches its fluorescence. When a calcium ion enters the BAPTA "cage," it is coordinated by the carboxylate and ether oxygen atoms. This coordination pulls the nitrogen atoms into a different orientation, inhibiting the PET process. The inhibition of PET leads to a dramatic increase in the fluorescence quantum yield of the molecule.

This change in the electronic configuration of the fluorophore upon calcium binding also results in a shift in its optimal excitation wavelength. This dual-excitation ratiometric property is a key feature of **Fura-PE3**, allowing for accurate and quantitative measurements of intracellular calcium, independent of variations in dye concentration, cell thickness, or photobleaching.



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Figure 1: Fura-PE3 Calcium Binding Equilibrium.

Quantitative Data

The spectral and binding properties of **Fura-PE3** are summarized in the table below. These values are crucial for the proper setup of imaging experiments and for the accurate calibration of fluorescence signals to absolute calcium concentrations.



Property	Value	Reference(s)
Excitation Wavelength (λex)		
Calcium-Free	364 nm	[1]
Calcium-Bound	335 nm	[1]
Emission Wavelength (λem)		
Calcium-Free	502 nm	[1]
Calcium-Bound	495 nm	[1]
Dissociation Constant (Kd)	145 nM	
Quantum Yield (ΦF)	Similar to Fura-2 ($\Phi F \approx 0.23$ in Ca^{2+} -free and ≈ 0.49 in Ca^{2+} -bound states)	[2]

Experimental Protocols

The following protocols provide a general framework for the use of **Fura-PE3** AM for intracellular calcium imaging. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

- Fura-PE3 AM Stock Solution (1-5 mM):
 - Prepare the stock solution by dissolving Fura-PE3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C, protected from light and moisture.
- Pluronic F-127 Stock Solution (20% w/v):



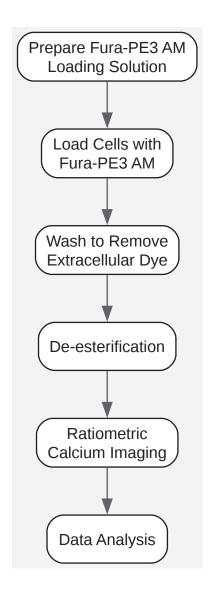
- Dissolve Pluronic F-127 in DMSO. This solution is often used to aid the dispersion of the AM ester in aqueous loading buffers.
- Loading Buffer:
 - Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.

Cell Loading with Fura-PE3 AM

- Prepare Loading Solution:
 - On the day of the experiment, thaw an aliquot of the **Fura-PE3** AM stock solution.
 - \circ For a final loading concentration of 1-5 μ M, dilute the **Fura-PE3** AM stock solution into the loading buffer.
 - To improve dye loading, pre-mix the Fura-PE3 AM stock with an equal volume of 20% Pluronic F-127 solution before diluting in the loading buffer. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.
- Cell Incubation:
 - For Adherent Cells: Culture cells on coverslips or in imaging-compatible microplates.
 Replace the culture medium with the Fura-PE3 AM loading solution.
 - For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the Fura-PE3 AM loading solution.
 - Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
 The optimal loading time and temperature should be determined empirically for each cell type.
- Washing and De-esterification:
 - After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.



Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete
hydrolysis of the AM esters by intracellular esterases. This step is crucial for trapping the
active, calcium-sensitive form of Fura-PE3 within the cells.



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